(4-Cyclopropoxyphenyl)methanol
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Overview
Description
(4-Cyclopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12O2 It consists of a phenyl ring substituted with a cyclopropoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxyphenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropyl-substituted phenylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Cyclopropoxybenzaldehyde or 4-Cyclopropoxybenzoic acid.
Reduction: 4-Cyclopropoxyphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclopropoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxyphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropoxy group can interact with hydrophobic regions of proteins and enzymes, potentially altering their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Similar structure but lacks the cyclopropoxy group.
4-Methoxybenzyl alcohol: Contains a methoxy group instead of a cyclopropoxy group.
4-Cyclopropylphenol: Similar structure but lacks the methanol group.
Uniqueness
(4-Cyclopropoxyphenyl)methanol is unique due to the presence of both the cyclopropoxy and methanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4-cyclopropyloxyphenyl)methanol |
InChI |
InChI=1S/C10H12O2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10-11H,5-7H2 |
InChI Key |
IYBLKXVJNKRRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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